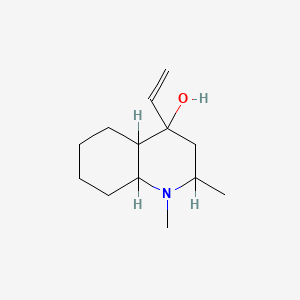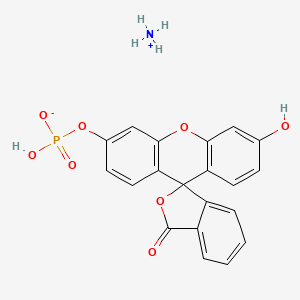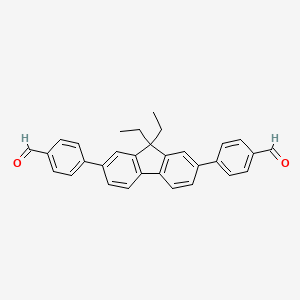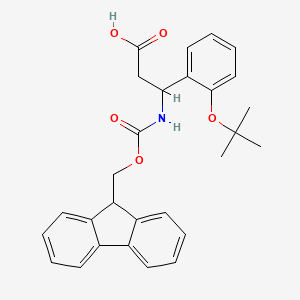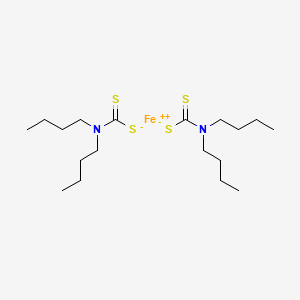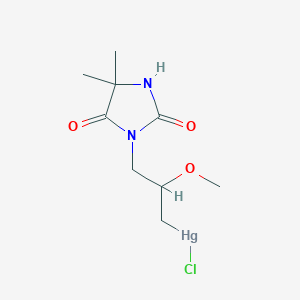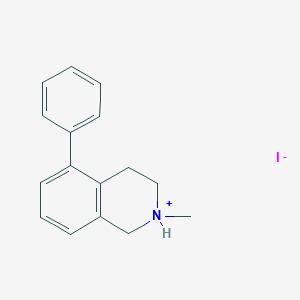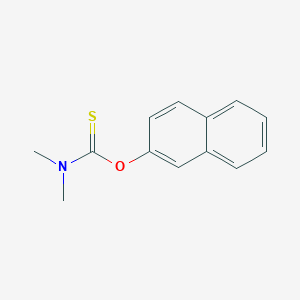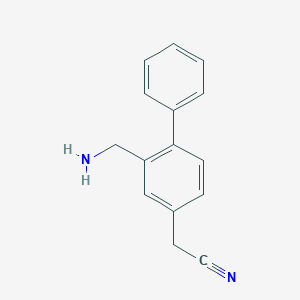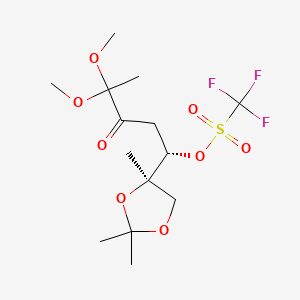![molecular formula C17H33NO4 B13743702 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate CAS No. 13080-06-3](/img/structure/B13743702.png)
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino and ethyl groups attached to a propanedioate backbone.
Vorbereitungsmethoden
The synthesis of 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of diethylaminoethanol with ethyl 2-butyl-2-ethylpropanedioate under controlled conditions. The reaction typically requires the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water and an acid or base catalyst, leading to the formation of simpler molecules.
Wissenschaftliche Forschungsanwendungen
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s structure allows it to modulate biochemical pathways and cellular processes, making it a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate can be compared with similar compounds such as:
2-(diethylamino)ethyl methacrylate: This compound shares the diethylamino group but has a different backbone structure.
2-(diethylamino)ethyl chloride: Similar in structure but with a chloride group instead of the propanedioate backbone.
Procaine: A well-known local anesthetic with a diethylaminoethyl group, but with a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
13080-06-3 |
|---|---|
Molekularformel |
C17H33NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate |
InChI |
InChI=1S/C17H33NO4/c1-6-11-12-17(7-2,15(19)21-10-5)16(20)22-14-13-18(8-3)9-4/h6-14H2,1-5H3 |
InChI-Schlüssel |
CQXNKORKKPMCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(C(=O)OCC)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


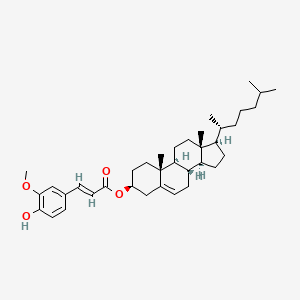
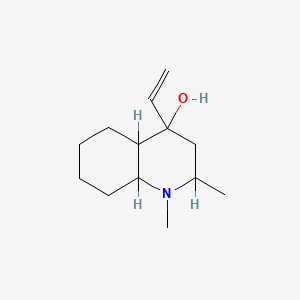
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
